Lipophilicity Shift: XLogP3 Increase from 0.3 to 0.9 vs. Non-Methylated 4-Boc-1,4-oxazepane-6-carboxylic Acid
The computed XLogP3 for 4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid is 0.9, compared to 0.3 for the non-methylated analog 4-Boc-1,4-oxazepane-6-carboxylic acid (CAS 1269755-58-9), representing a 0.6 log unit increase [1]. This 3-fold difference on a linear scale shifts the compound from a highly hydrophilic space (XLogP3 = 0.3, near the lower boundary for optimal oral absorption) toward the center of the drug-like lipophilicity window (XLogP3 1–3), potentially improving passive membrane permeability without violating Lipinski's Rule of 5 [2]. The topological polar surface area remains identical at 76.1 Ų for both compounds, indicating that the lipophilicity shift is achieved without compromising hydrogen-bonding capacity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 4-Boc-1,4-oxazepane-6-carboxylic acid (CAS 1269755-58-9): XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.6 log units (3-fold increase) |
| Conditions | PubChem-computed XLogP3 values; TPSA = 76.1 Ų for both compounds |
Why This Matters
A 0.6 log unit increase in lipophilicity can meaningfully alter cell permeability and tissue distribution in lead optimization campaigns, making the target compound a distinct tool for tuning ADME profiles without changing the core scaffold.
- [1] Kuujia.com. Computed properties: XLogP3 = 0.9, TPSA = 76.1 Ų for 4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid (CAS 2770360-11-5). https://www.kuujia.com/cas-2770360-11-5.html (accessed 2026-05-01). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
